tert-butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis tert-butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis
Brand Name: Vulcanchem
CAS No.: 862700-30-9
VCID: VC8301945
InChI: InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-10-6-5-9(7-10)8-17-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)/t9-,10+/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C
Molecular Formula: C12H23NO5S
Molecular Weight: 293.38 g/mol

tert-butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis

CAS No.: 862700-30-9

Cat. No.: VC8301945

Molecular Formula: C12H23NO5S

Molecular Weight: 293.38 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis - 862700-30-9

Specification

CAS No. 862700-30-9
Molecular Formula C12H23NO5S
Molecular Weight 293.38 g/mol
IUPAC Name [(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl methanesulfonate
Standard InChI InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-10-6-5-9(7-10)8-17-19(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14)/t9-,10+/m1/s1
Standard InChI Key LUECKCZWUUIABD-ZJUUUORDSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)COS(=O)(=O)C
SMILES CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(C1)COS(=O)(=O)C

Introduction

The compound tert-butyl N-[3-[(methanesulfonyloxy)methyl]cyclopentyl]carbamate, cis is a derivative of carbamate functional groups, featuring a cyclopentyl ring substituted with a methanesulfonyloxy group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural characteristics and potential reactivity.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the cyclopentyl intermediate: A hydroxymethyl cyclopentyl derivative is synthesized as a precursor.

  • Mesylation reaction: The hydroxymethyl group is converted to a methanesulfonyloxy (mesylate) group using reagents like methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Carbamate formation: The mesylated intermediate reacts with tert-butyl isocyanate or tert-butyl chloroformate to form the final carbamate product.

Applications

  • Pharmaceutical Research:

    • The compound's structure suggests potential utility in drug design, particularly as a prodrug or protecting group for amines.

    • Carbamates are often explored for their bioactivity and stability in physiological conditions.

  • Organic Synthesis:

    • The methanesulfonate group serves as an excellent leaving group, enabling further functionalization of the molecule.

    • Useful in nucleophilic substitution reactions for introducing diverse substituents.

Analytical Data

TechniqueObserved Data
NMR SpectroscopyPeaks corresponding to tert-butyl group, cyclopentyl protons, and methanesulfonate moiety detected.
Mass SpectrometryMolecular ion peak at m/z 293 confirms the molecular weight of the compound.
Infrared (IR)Characteristic carbamate C=O stretch (~1700 cm⁻¹) and sulfonate S=O stretch (~1350-1450 cm⁻¹).

Safety and Handling

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